ラタノプロスト酸

説明

Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist . It is hydrolyzed by esterases into its biologically active form, latanoprost acid, in the cornea . Latanoprost plays a role in reducing the intraocular pressure (IOP), due to which it has therapeutic effects in treating glaucoma .

Synthesis Analysis

The synthesis of prostaglandins, including latanoprost, has been a goal of synthetic chemists for almost 50 years . The synthesis of prostaglandins was achieved via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins was installed using the asymmetric hydrogenation method .Molecular Structure Analysis

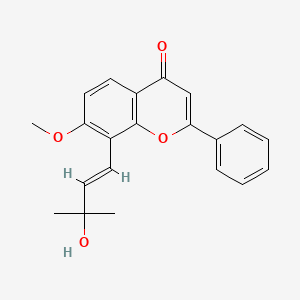

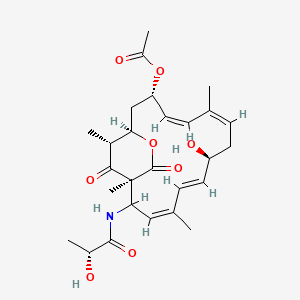

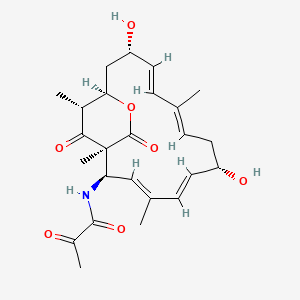

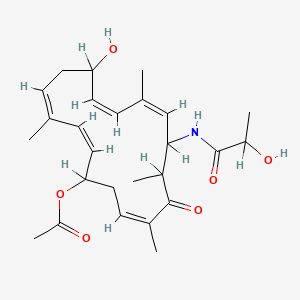

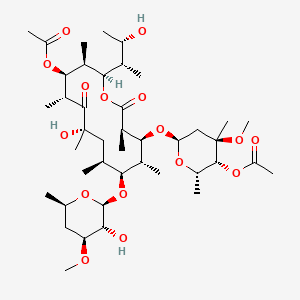

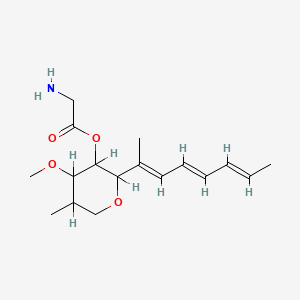

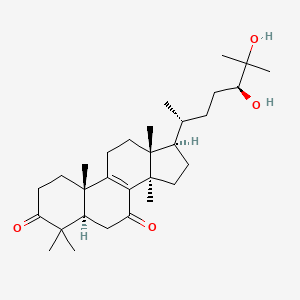

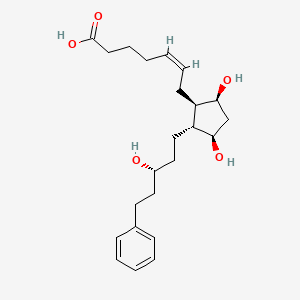

The molecular structure of latanoprost acid was revealed through cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7 Å and 3.2 Å resolution, respectively . The molecular formula of latanoprost acid is C23H34O5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandins, including latanoprost, involve key enyne cycloisomerization and asymmetric hydrogenation .Physical And Chemical Properties Analysis

Latanoprost acid has a molecular weight of 390.5 g/mol . The physical appearance of latanoprost acid is a light yellow liquid .科学的研究の応用

緑内障治療

ラタノプロストは、緑内障治療における眼圧を下げるために使用されるプロスタグランジンF 2αアナログです . これは、1日に1回点眼で投与されます . ある研究では、結膜内、硝子体内、結膜下、皮下投与される持続放出型の固体生分解性製剤の開発のために、形状記憶機能を持つポリ(L-乳酸-コ-グリコール酸-コ-トリメチレンカーボネート)に基づく普遍的なモデルが提案されました .

薬物送達システム

ラタノプロストは、複合ミセルを形成することにより、点眼薬として開発されました . この形態では、室温で保管することができ、使いやすさと溶解度が向上します .

毛髪成長

小規模な二重盲検無作為化試験では、軽度の男性型脱毛症(AGA)を患っている23〜35歳の若年男性におけるラタノプロスト溶液0.1%の毛髪成長、毛髪色素沈着、頭皮色素沈着に対する安全性と有効性を評価しました .

眼表面上皮輸送

非常に高分子量のヒアルロン酸(vHiHA)点眼薬で投与した場合、ラタノプロストの濃度の経時的変化をラットの房水で評価しました . ラットの房水中のラタノプロスト濃度が高いことから、vHiHAは眼表面上皮を介したラタノプロストの輸送を助ける可能性があることが示唆されています .

角膜生体染色

この改善は、角膜生体染色スコアが有意に低く、ZO-1 mRNA発現が強く、結膜杯細胞密度が高いことで明らかになりました .

緑内障治療点眼薬

プロスタグランジンアナログ(PGA)は、第一選択の緑内障治療薬として使用され、眼圧(IOP)の低下に非常に効果的であることが知られています . しかし、局所的な緑内障治療薬を長期間使用すると、眼表面に悪影響を及ぼし、結膜充血、角膜炎、濾胞性結膜炎、虹彩および眼周囲皮膚の色素沈着、まつげの成長、またはヘルペスの再活性化を引き起こす可能性があります .

作用機序

Mode of Action

Latanoprost acid interacts with its target by binding to the prostaglandin F receptor. This binding triggers a series of biochemical reactions that lead to extracellular matrix remodeling . As a result, the outflow of aqueous humor from the eye is increased .

Biochemical Pathways

The primary biochemical pathway affected by latanoprost acid is the uveoscleral outflow pathway . By increasing the outflow of aqueous humor through this pathway, latanoprost acid effectively reduces intraocular pressure . This action is believed to be mediated through the prostaglandin F receptor and involves changes in the extracellular matrix of the ciliary muscle .

Pharmacokinetics

Latanoprost acid exhibits rapid pharmacokinetics. After topical application, it is quickly hydrolyzed in the cornea and blood . The maximum concentration of the active drug is detected in the aqueous humor 1-2 hours after topical administration . The half-life of latanoprost acid in the aqueous humor is approximately 2-3 hours . It is primarily excreted via the kidneys .

Result of Action

The primary result of latanoprost acid’s action is a significant reduction in intraocular pressure . This is achieved by increasing the outflow of aqueous humor from the eye, thereby preventing the buildup of pressure that can damage the optic nerve and lead to glaucoma .

Action Environment

The action of latanoprost acid can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily penetrate the cornea . .

Safety and Hazards

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-NFVOFSAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040531 | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41639-83-2 | |

| Record name | Latanoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phxa 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。